(Hex-3-en-3-yl)(dimethyl)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hex-3-en-3-yl)(dimethyl)phenylsilane is an organosilicon compound characterized by the presence of a phenyl group, a hex-3-en-3-yl group, and two methyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-3-en-3-yl)(dimethyl)phenylsilane typically involves the reaction of phenylsilane with hex-3-en-3-yl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon compound. The general reaction scheme is as follows:
PhSiH3+Hex-3-en-3-ylCl→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Hex-3-en-3-yl)(dimethyl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain organic transformations.
Substitution: The phenyl and hex-3-en-3-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed.
Substitution: Halogenating agents or organometallic reagents are used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds with the silicon atom remaining intact.
Substitution: Various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
(Hex-3-en-3-yl)(dimethyl)phenylsilane is used as a silylating agent in organic synthesis, facilitating the formation of carbon-silicon bonds. It is also employed in the synthesis of polymers and advanced materials.
Biology and Medicine
In biological research, organosilicon compounds like this compound are investigated for their potential use in drug delivery systems and as bioactive molecules.
Industry
The compound finds applications in the production of silicone-based materials, coatings, and adhesives. Its unique properties make it suitable for use in high-performance materials and electronic devices.
Wirkmechanismus
The mechanism of action of (Hex-3-en-3-yl)(dimethyl)phenylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating various chemical transformations. The phenyl and hex-3-en-3-yl groups provide additional reactivity and stability to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsilane: Similar structure but lacks the hex-3-en-3-yl group.
Dimethylphenylsilane: Similar structure but lacks the hex-3-en-3-yl group.
Hexylsilane: Similar structure but lacks the phenyl group.
Uniqueness
(Hex-3-en-3-yl)(dimethyl)phenylsilane is unique due to the presence of both phenyl and hex-3-en-3-yl groups attached to the silicon atom. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
80279-07-8 |
---|---|
Molekularformel |
C14H22Si |
Molekulargewicht |
218.41 g/mol |
IUPAC-Name |
hex-3-en-3-yl-dimethyl-phenylsilane |
InChI |
InChI=1S/C14H22Si/c1-5-10-13(6-2)15(3,4)14-11-8-7-9-12-14/h7-12H,5-6H2,1-4H3 |
InChI-Schlüssel |
LPLGOFJYZULBJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C(CC)[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.